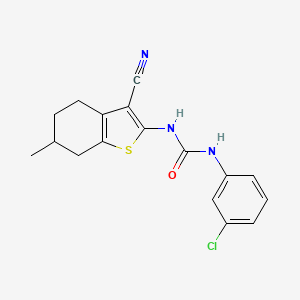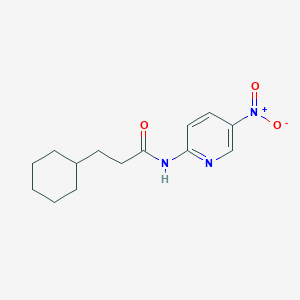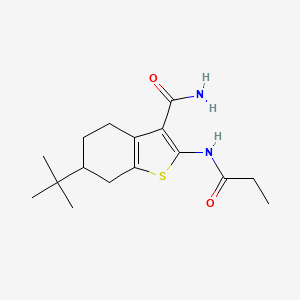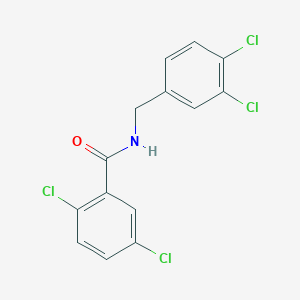
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, an acetamido group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylacetamido group and the subsequent attachment of the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetamide: Shares the cyclopentylacetamido group but lacks the piperazine ring.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2-CYCLOPENTYL-N-(3-{4-[3-(2-CYCLOPENTYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H44N4O2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-cyclopentyl-N-[3-[4-[3-[(2-cyclopentylacetyl)amino]propyl]piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C24H44N4O2/c29-23(19-21-7-1-2-8-21)25-11-5-13-27-15-17-28(18-16-27)14-6-12-26-24(30)20-22-9-3-4-10-22/h21-22H,1-20H2,(H,25,29)(H,26,30) |
InChI Key |
MICCFIPNOGBTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCCN2CCN(CC2)CCCNC(=O)CC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10977889.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)



![2-[(Cyclopentylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977914.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)

![Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10977948.png)
![Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)

